molecular formula C8H11NS B12337201 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

Cat. No.: B12337201
M. Wt: 153.25 g/mol
InChI Key: QCMKVZZHNHJLAQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine and its hydrochloride salt (CAS 1799420-94-2) are versatile heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery research . This compound features a fused bicyclic system comprising a seven-membered azepine ring and a five-membered thiophene ring, which serves as a privileged structure for designing biologically active molecules . The molecular formula for the hydrochloride salt is C8H12ClNS, with an average mass of 189.70 g/mol . Researchers utilize this core structure as a key synthetic intermediate to develop novel compounds for pharmacological screening . Its application is documented in the synthesis of substituted heterocyclic derivatives, exploring new chemical spaces for therapeutic agents . To ensure stability, this product requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

InChI

InChI=1S/C8H11NS/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9H,1-2,4,6H2

InChI Key

QCMKVZZHNHJLAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=CS2

Origin of Product

United States

Chemical Reactivity and Derivatization of the 5,6,7,8 Tetrahydro 4h Thieno 3,2 C Azepine System

Electrophilic and Nucleophilic Substitution Reactions on the Thienoazepine Core

The thienoazepine core's reactivity is largely dictated by the electronic characteristics of the thiophene (B33073) ring. Thiophene is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. In contrast, nucleophilic substitution on the thiophene ring is generally less favorable unless the ring is activated by the presence of strong electron-withdrawing groups.

Electrophilic Aromatic Substitution

Theoretical studies on thieno[2,3-b]thiophene, a related heterocyclic system, have shown that electrophilic attack is kinetically and thermodynamically favored at the α-carbon positions over the β-positions. researchgate.net For the 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine system, this suggests that electrophilic substitution would preferentially occur at the C2 position of the thiophene ring.

A classic example of an electrophilic substitution reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds. youtube.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.comwikipedia.org When applied to the this compound system, formylation is expected to yield the corresponding 2-formyl derivative.

Table 1: Electrophilic Substitution on the this compound Core

Reaction TypeReagentsExpected Product
Vilsmeier-Haack FormylationDMF, POCl₃2-Formyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
BrominationN-Bromosuccinimide (NBS)2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

Nucleophilic Substitution

Nucleophilic aromatic substitution on the thiophene ring of the thienoazepine core is generally not favored due to the ring's electron-rich nature. Such reactions typically require the presence of a strong electron-withdrawing group on the ring to facilitate the attack of a nucleophile.

Oxidation Reactions (e.g., Formation of Sulfoxides and Sulfones)

The sulfur atom in the thiophene ring of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. researchgate.netmasterorganicchemistry.comorganic-chemistry.org The use of one equivalent of the oxidizing agent typically favors the formation of the sulfoxide, while an excess of the oxidant or stronger reaction conditions will lead to the sulfone.

Table 2: Oxidation of this compound

ProductOxidizing AgentTypical Conditions
This compound 6-oxide (Sulfoxide)m-CPBA (1 equivalent)Dichloromethane (DCM), 0°C to room temperature
This compound 6,6-dioxide (Sulfone)m-CPBA (>2 equivalents) or H₂O₂Dichloromethane (DCM) or acetic acid, elevated temperature

Reduction Reactions to Form Saturated Derivatives

Reduction of derivatives of the this compound system can lead to the formation of more saturated structures. For instance, the carbonyl group of 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one can be reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.orgchemguide.co.uk This reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol.

In some cases, stronger reducing agents or catalytic hydrogenation can be employed to reduce the thiophene ring itself, leading to fully saturated derivatives. researchgate.netresearchgate.net

Table 3: Reduction of 5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepin-4-one

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepin-4-ol

Functional Group Interconversions

The this compound scaffold allows for a variety of functional group interconversions, particularly at the nitrogen atom of the azepine ring.

Esterification

While direct esterification of a carboxylic acid derivative of this compound is plausible, many ester derivatives are synthesized through multi-step sequences. For a hypothetical this compound-2-carboxylic acid, a standard Fischer esterification with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) would be expected to yield the corresponding ethyl ester.

Acetylation of Amine Groups

The secondary amine in the azepine ring of this compound can be readily acetylated. A common method for acetylation involves reacting the amine with acetic anhydride, often in the presence of a base or in a solvent like acetic acid. For instance, the acetylation of a related 2-nitro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine has been reported to occur during catalytic hydrogenation in a mixture of acetic acid and acetic anhydride. prepchem.com

Benzoylation

Similar to acetylation, the amine group can be benzoylated using benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The N-benzoylation of related thieno-diazepine systems has been documented, suggesting a similar reactivity for the this compound core. researchgate.net

Table 4: Functional Group Interconversions of the Azepine Nitrogen

ReactionReagentProduct
AcetylationAcetic Anhydride6-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
BenzoylationBenzoyl Chloride6-Benzoyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine

Alkylation Reactions (e.g., of lactams)

Alkylation of the lactam nitrogen within thienoazepine systems is a critical step for introducing diverse substituents and modulating the pharmacological properties of the core structure. While direct alkylation of 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one has not been extensively detailed in publicly available literature, the reactivity can be inferred from analogous systems. For instance, in the synthesis of isomeric thieno[2,3-b]azepin-4-ones, a key step involves the N-alkylation of a precursor molecule. nih.gov

In this synthetic route, a substituted 2-amino-3-carbethoxythiophene is first protected with a tosyl or benzoyl group to enhance the acidity of the N-H proton. Treatment with a base, such as sodium hydride, generates the corresponding sodium salt. This salt then acts as a nucleophile, reacting with an appropriate alkylating agent like ethyl 4-bromobutyrate. nih.gov This reaction effectively adds a four-carbon chain to the nitrogen atom, which subsequently undergoes an intramolecular Dieckmann cyclization to form the thienoazepinone ring. nih.gov

This process highlights a common strategy for N-alkylation in the synthesis of complex heterocyclic systems. The choice of base, solvent, and alkylating agent can be varied to achieve the desired product.

Table 1: Representative Alkylation Reaction for Thienoazepinone Precursor

ReactantReagentsProductReaction TypeReference
Substituted 2-(tosylamino)-3-carbethoxythiophene1. Sodium hydride 2. Ethyl 4-bromobutyrateN-alkylated diester intermediateN-Alkylation nih.gov

This table illustrates a key N-alkylation step in the synthesis of a thieno[2,3-b]azepin-4-one system, which serves as an analogue for potential alkylation reactions involving the this compound lactam.

Hydrolysis and Related Transformations

The lactam (cyclic amide) functionality within the this compound system is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the amide bond, resulting in the opening of the seven-membered azepine ring to yield a linear amino acid derivative.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of a lactam is typically carried out by heating the compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate and subsequent proton transfers result in the cleavage of the C-N bond, yielding the corresponding amino and carboxylic acid functional groups.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of a lactam proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to break the amide bond, generating a carboxylate and an amine. The reaction is typically driven to completion by heating.

Table 2: General Conditions for Lactam Hydrolysis

Reaction TypeReagentsExpected ProductGeneral Conditions
Acid-Catalyzed HydrolysisDilute strong acid (e.g., HCl, H₂SO₄), Water4-(aminomethyl)thiophene-3-propanoic acid derivativeHeating
Base-Catalyzed HydrolysisStrong base (e.g., NaOH, KOH), WaterSalt of 4-(aminomethyl)thiophene-3-propanoic acid derivativeHeating

This table outlines the expected outcomes and general conditions for the hydrolysis of the this compound lactam based on established chemical principles.

Structural Modifications and Analog Design Within the Thienoazepine Scaffold

Synthesis of Specific Derivatives of 5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine

The synthesis of the parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system, a close relative of the thienoazepine , can be achieved through various methods, including modifications of the Pomeranz-Fritsch reaction, which is traditionally used for isoquinoline (B145761) synthesis. researchgate.netnih.gov One patented method for a related compound, 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride, involves reacting 2-thiophene ethylamine (B1201723) with formaldehyde (B43269) to form an imine, which is then cyclized and salified using ethanolic hydrogen chloride. google.com

Derivatization of the core structure is key to exploring its chemical space. This typically involves reactions targeting the secondary amine in the azepine ring.

N-Alkylation for Acetate Derivatives: The synthesis of esters like Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate can be accomplished via N-alkylation of the parent this compound. This reaction would involve treating the parent heterocycle with a methyl haloacetate (e.g., methyl bromoacetate) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Synthesis of Aminoethyl Derivatives: For compounds like 5-(2-aminoethyl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine , a common strategy involves the N-alkylation with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide. Subsequent deprotection, often via hydrazinolysis, would reveal the primary amine. An analogous synthesis has been described for a pyrido[3,2-c]azepin-5-one derivative, where an 8-(2-chloroethyl) intermediate is heated with N-methylaniline to yield the corresponding N-substituted aminoethyl derivative. prepchem.com

Derivative NameMolecular FormulaGeneral Synthetic Approach
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetateC11H15NO2SN-alkylation of the parent scaffold with a methyl haloacetate.
5-(2-aminoethyl)-5,6,7,8-tetrahydro-4H-thieno<3,2-c>azepineC10H16N2SN-alkylation with a protected 2-aminoethyl halide followed by deprotection.

Isomeric Thienoazepine Systems

The arrangement of the thiophene (B33073) and azepine rings gives rise to several isomers, each with a unique three-dimensional structure and electronic distribution, leading to different biological activities.

5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine : This isomer has been investigated as a scaffold for novel arginine vasopressin (AVP) receptor antagonists. nih.govchemicalbook.com A variety of derivatives based on this skeleton have been synthesized and shown to be potent antagonists at V1 and V2 receptors. nih.gov The synthesis of its ketone precursor, 7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one, provides a key intermediate for further elaboration. chemicalbook.com

5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine : This isomer is a heterocyclic compound with a molecular formula of C₈H₁₁NS. nih.gov Its synthesis can be achieved from 2-(2-thienyl)ethylamine, with one route involving a ring expansion from a chloromethylated 6,7-dihydro[3,2-c]pyridinium derivative. researchgate.net Derivatives of this scaffold have been found to inhibit enzymes like protein tyrosine phosphatase 1B.

Isomeric SystemCAS NumberKey Synthetic Precursor/Starting MaterialNoted Biological Target/Application
5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine180340-57-2 bldpharm.comchemicalbook.com7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one chemicalbook.comArginine Vasopressin (AVP) receptor antagonists nih.gov
5,6,7,8-Tetrahydro-4H-thieno[2,3-d]azepine102997-01-3 nih.gov2-(2-thienyl)ethylamine researchgate.netEnzyme inhibition (e.g., PTP1B)

Heteroatom Substitution within the Fused Ring System

Replacing the thiophene's sulfur atom with other heteroatoms (like oxygen or nitrogen) or altering the azepine ring creates structurally related but distinct heterocyclic systems. This strategy is a cornerstone of analog design to modulate properties like receptor affinity and selectivity.

Furoazepines and Pyrroloazepines : Analogs where the thiophene ring is replaced by a furan (B31954) (furoazepine) or a pyrrole (B145914) (pyrroloazepine) have been synthesized alongside thienoazepines in the development of AVP antagonists. nih.gov A series of 1-aminoalkyl-pyrrolo[2,3-c]azepin-8-one derivatives were synthesized and evaluated as α1-adrenergic and serotonin (B10506) 2 (5-HT2) receptor antagonists for potential use as antihypertensive agents. nih.gov The synthesis of tetrahydrofuro[3,2-c]pyridines, a related furan-based core, has been developed using the Pictet–Spengler reaction. nih.gov

Thienodiazepines : Introducing a second nitrogen atom into the seven-membered ring forms a thienodiazepine. These compounds are structurally analogous to benzodiazepines, with the benzene (B151609) ring replaced by a thiophene ring. nih.gov A well-known example is Etizolam, a thienotriazolodiazepine, where a triazole ring is also fused to the structure. erowid.orgwikipedia.org These compounds often interact with GABA-A receptors. nih.gov The synthesis of thieno[3,4-b] erowid.orgdiazepines has been explored to study their anticonvulsant properties. nih.gov

Oxazoloazepines : The fusion of an oxazole (B20620) ring to the azepine core represents another structural modification. For instance, the synthesis of benzocycloheptanone-derived oxazolidinones has been explored for developing new antibacterial agents, indicating that fusion with five-membered oxygen- and nitrogen-containing rings can lead to novel biological activities. nih.gov

Analog ClassKey Structural ChangeExample or Related SystemAssociated Research Area
FuroazepinesSulfur in thiophene replaced by OxygenFuroazepine skeletons for AVP antagonists nih.govAVP receptor antagonism
PyrroloazepinesSulfur in thiophene replaced by NitrogenPyrrolo[2,3-c]azepin-8-one derivatives nih.govAntihypertensive agents
ThienodiazepinesAdditional Nitrogen in the 7-membered ringEtizolam (a thienotriazolodiazepine) wikipedia.orgGABA-A receptor modulation
OxazoloazepinesFusion with an oxazole-containing ring systemBenzocycloheptanone derived oxazolidinones nih.govAntibacterial agents

Strategic Introduction of Functional Groups for Modulating Reactivity and Interactions

The deliberate placement of specific functional groups onto the thienoazepine scaffold is a critical strategy for fine-tuning the molecule's electronic properties, solubility, reactivity, and ability to interact with biological targets.

Research on the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) as inhibitors of phenylethanolamine N-methyltransferase (hPNMT) illustrates this principle. The introduction of hydrophilic or lipophilic electron-withdrawing substituents at specific positions was found to enhance inhibitory potency. nih.gov For example, the synthesis of THTPs with nitro, cyano, methyl, and acetyl groups in the 2-position of the thiophene ring allowed for a detailed exploration of structure-activity relationships. nih.gov The electronic properties imparted by these groups were found to be a primary determinant of the observed biological activity. nih.govnih.gov

Furthermore, the introduction of functional groups can be used to alter the chemical reactivity of the entire molecule for applications beyond medicine. For instance, in polymer chemistry, the presence of specific functional groups on a monomer can be modulated to control polymerization reactions and allow for post-polymerization modification, enabling the creation of tailored functional polymers. rsc.org This highlights how strategic functionalization can render a core scaffold suitable for a wide range of scientific applications.

Structure Activity Relationship Sar Investigations of Thienoazepine Compounds

Elucidating Key Pharmacophoric Elements within the Azepine Ring System

The seven-membered azepine ring, fused to a thiophene (B33073) moiety, forms the core of the thienoazepine structure and is a critical determinant of its biological activity. This heterocyclic system is a valuable scaffold in medicinal chemistry, providing a unique three-dimensional arrangement for interaction with biological targets. tandfonline.com The fusion of the azepine ring with other heterocycles like thiophene results in novel tricyclic structures with distinct pharmacological profiles. nih.govelsevierpure.com

Key pharmacophoric elements within the azepine portion of the molecule include:

The Ring Structure: The conformation of the seven-membered azepine ring is a crucial factor that influences the compound's binding affinity to its target.

The Nitrogen Atom: The nitrogen atom within the azepine ring is a key point for chemical modification. Altering the substituent on this nitrogen can dramatically impact biological activity. For instance, in related arginine vasopressin (AVP) antagonists, the nature of the aroyl group attached to the azepine nitrogen is a critical factor for potency. researchgate.net

Research has focused on synthesizing and evaluating various derivatives to map the SAR of this ring system. The general findings indicate that the azepine ring serves as a foundational structure, and its integrity is essential for maintaining the desired biological effect.

Pharmacophoric ElementSignificance in Biological ActivityExample of Modification's Impact
Azepine Ring ConformationDictates the spatial arrangement of substituents, affecting fit and interaction with the target's binding site.A rigidified or conformationally constrained azepine ring may lead to enhanced selectivity for a specific receptor subtype.
Azepine Nitrogen AtomServes as a key attachment point for various substituents that can modulate potency, selectivity, and pharmacokinetic properties.Substitution with specific N-aroyl groups can confer potent antagonist activity at vasopressin receptors. researchgate.net

Impact of Thiophene Ring Substitution and Sulfur Atom Electronic Properties on Biological Interactions

The thiophene ring is not merely a passive component of the scaffold; its electronic properties and potential for substitution play a vital role in modulating biological interactions. The fusion of the thiophene ring to the azepine system is known to enhance interactions with biological targets.

Electronic Effects: The sulfur atom enhances π-electron delocalization across the ring system, which influences the molecule's reactivity and its binding interactions with target proteins. nih.gov The thioether moiety is more reactive than its ether analog and can be oxidized to form sulfoxides and sulfones, which confers novel properties. nih.gov

Hydrogen Bonding: The sulfur atom can act as a hydrogen bond acceptor, facilitating additional interactions between the drug molecule and its receptor, thereby strengthening binding affinity. nih.gov

Oxidation State: The oxidation state of the sulfur atom can alter the electronic properties of the entire molecule. rsc.org Studies on related sulfur-containing heterocycles have shown that increasing the oxidation state of the sulfur can decrease the triplet energy and the singlet-triplet energy difference, which can be a critical factor in specific applications. rsc.org

Substitutions on the thiophene ring provide another avenue for optimizing biological activity. The nature and position of these substituents can fine-tune the electronic and steric properties of the compound. For example, in related thiophene derivatives, adding an electron-donating amino group to the thiophene ring was found to increase antioxidant activity by enhancing the resonating electron density. nih.gov

Thiophene Ring FeatureInfluence on Biological InteractionsSupporting Evidence/Example
Sulfur AtomEnhances π-electron delocalization and can participate in hydrogen bonding, influencing reactivity and receptor binding. nih.govThe sulfur atom's lone pair of electrons contributes to the aromaticity of the thiophene ring. nih.gov
Sulfur Oxidation StateAlters the electronic structure (e.g., triplet energy), which can modulate the molecule's function. rsc.orgOxidation to sulfoxides (R₂SO) and sulfones (R₂SO₂) creates new chemical entities with different biological roles. nih.gov
Ring SubstitutionAllows for the modulation of electronic properties, solubility, and steric interactions to optimize activity.Electron-donating groups on the thiophene ring can enhance antioxidant activity in related carboxamide derivatives. nih.gov

Correlation of Substituent Hydrophobicity with Biological Potency

The hydrophobicity of a molecule, often quantified by its partition coefficient (logP), is a critical parameter in drug design. It influences a compound's solubility, its ability to permeate biological membranes, and its interaction with the often-hydrophobic binding pockets of target proteins. In the context of thienoazepine derivatives, achieving an optimal balance between hydrophobicity and hydrophilicity is essential for biological potency.

While a comprehensive dataset correlating logP with the potency of 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine analogs is not publicly detailed, general principles from related structures illustrate this concept. For instance, in a study of thiophene-2-carboxamide derivatives, compounds featuring a hydroxyl group (which increases hydrophilicity and solubility) demonstrated higher antioxidant activity than their counterparts with a more hydrophobic methyl group. nih.gov This suggests that for this particular activity, increased water solubility is beneficial.

Substituent TypeGeneral Impact on HydrophobicityObserved Effect on Biological Potency (Example from related compounds)
Hydroxyl (-OH) GroupIncreases hydrophilicity (decreases logP)Enhanced antioxidant activity in thiophene-2-carboxamide series, possibly due to improved solubility. nih.gov
Methyl (-CH₃) GroupIncreases hydrophobicity (increases logP)Lower antioxidant activity compared to hydroxyl-substituted analogs in the same series. nih.gov
Halogens (e.g., -F, -Cl)Increase hydrophobicityIn thieno[3,2-c]pyrazol-3-amine derivatives, a 4-fluoro-phenyl substituent was highly active, suggesting a favorable interaction that outweighs simple hydrophobicity effects. semanticscholar.org

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. nih.govnih.gov Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.

For thienoazepine derivatives, the introduction of one or more chiral centers can result in enantiomers or diastereomers. These stereoisomers, despite having the same chemical formula and connectivity, can have vastly different:

Biological Potency: Often, one isomer (the eutomer) is significantly more active than the other (the distomer).

Pharmacological Profile: In some cases, different isomers can have different or even opposing biological effects.

Selectivity: One isomer may bind with high selectivity to the intended target, while the other may interact with off-target proteins, potentially leading to unwanted side effects.

Studies on related chiral compounds have consistently demonstrated the importance of stereochemistry. For example, research on isomers of 3-Br-acivicin revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake by cellular transport systems. nih.govnih.gov Molecular modeling has further confirmed that specific stereochemical arrangements are necessary for efficient binding and covalent modification of target enzymes. nih.govnih.gov

Therefore, a critical aspect of the development of any chiral thienoazepine derivative is the separation of its stereoisomers and the individual evaluation of their biological activities. This process is essential for identifying the most potent and selective therapeutic agent and ensuring a safer pharmacological profile.

Biological Activity and Molecular Mechanisms of Thienoazepine Compounds

Interaction with Enzyme Systems and Biological Targets

Thienoazepine derivatives have been investigated for their interactions with a range of enzymes and receptors, leading to significant biological effects. The specific nature of this interaction is highly dependent on the substitution pattern around the core thienoazepine scaffold.

While specific inhibitory data for 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine against EZH2, Protein Tyrosine Phosphatase 1B (PTP1B), and Checkpoint Kinase 2 (Chk2) is not extensively detailed in available literature, the broader class of thiophene-containing compounds has been recognized for potential enzyme inhibition. For instance, substituted thiophene (B33073) structures are known to inhibit PTP1B, an enzyme that negatively regulates insulin (B600854) signaling pathways, making it a target for diabetes treatment. google.comnih.gov Inhibition of PTP1B can enhance insulin sensitivity. google.com

Similarly, Chk2 is a critical enzyme in the DNA damage response pathway. Its inhibition is a therapeutic strategy to increase the efficacy of genotoxic agents like chemotherapy and radiation in cancer treatment, particularly in p53-deficient tumors. nih.gov EZH2, a histone methyltransferase, is another important cancer target, with its inhibitors showing activity in lymphomas and other malignancies. nih.gov The thienoazepine scaffold represents a potential starting point for developing inhibitors against these and other enzyme targets.

Table 1: Investigated Enzyme Targets for Thiophene-Related Scaffolds

Enzyme TargetTherapeutic RationaleReference
Protein Tyrosine Phosphatase 1B (PTP1B)Negative regulator of insulin and leptin signaling; inhibition is a target for type 2 diabetes and obesity. nih.gov
Checkpoint Kinase 2 (Chk2)Key component of the DNA damage response; inhibition can sensitize cancer cells to chemotherapy and radiation. nih.gov
Enhancer of Zeste Homolog 2 (EZH2)Histone methyltransferase often hyperactive in cancers like follicular lymphoma; inhibition can induce apoptosis in cancer cells. nih.gov

The most well-documented activity for the thienoazepine class is its potent antagonism of arginine vasopressin (AVP) receptors. Extensive research on derivatives of the closely related isomer, 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine, has identified these compounds as powerful dual antagonists of both V1 and V2 vasopressin receptors. nih.gov The V1 receptors are located on vascular smooth muscle cells and mediate vasoconstriction, while V2 receptors in the kidney regulate water reabsorption. nih.govuniprot.org

A detailed study of structure-activity relationships led to the identification of a specific thieno[3,2-b]azepine derivative that demonstrated potent and balanced V1/V2 antagonism. nih.gov Further development of this compound led to the selection of its hydrochloride salt, JTV-605, for clinical evaluation as an AVP antagonist with a long duration of action. nih.gov These antagonists function by competitively binding to the vasopressin receptors, thereby blocking the physiological effects of AVP, which can be beneficial in conditions like congestive heart failure and hyponatremia. nih.govnih.gov

Additionally, various heterocyclic scaffolds are explored for their interaction with serotonin (B10506) (5-HT) receptors. The 5-HT₃ and 5-HT₇ receptors, for example, are targets for treating chemotherapy-induced nausea, irritable bowel syndrome, and various central nervous system disorders like depression and cognitive deficits. wikipedia.orgnih.govnih.gov The structural features of thienoazepines make them candidates for investigation as ligands for these and other G-protein coupled receptors, including adrenergic receptors.

Table 2: Receptor Antagonism by Thienoazepine Derivatives

Compound ClassReceptor Target(s)Observed EffectKey FindingsReference
Thieno[3,2-b]azepine DerivativesArginine Vasopressin Receptors (V1/V2)Potent dual antagonismSynthesis of novel compounds with high binding affinity; identification of JTV-605 for clinical studies. nih.gov
Related Benzazepine DerivativesArginine Vasopressin Receptors (V1A/V2)Potent dual antagonismDevelopment of orally active nonpeptide antagonists for potential use in congestive heart failure. nih.gov

Modulation of Cellular Pathways Leading to Biological Effects

The interaction of thienoazepine compounds with their biological targets initiates a cascade of downstream cellular events.

Vasopressin-Mediated Pathways: By antagonizing the V2 receptor in the principal cells of the kidney's collecting ducts, thienoazepine derivatives block the AVP-induced activation of Gs proteins and subsequent stimulation of adenylate cyclase. nih.govwikipedia.org This prevents the increase in cyclic AMP (cAMP) levels that would normally promote the translocation of aquaporin-2 water channels to the cell membrane, thus inhibiting water reabsorption and promoting electrolyte-free water excretion (aquaretic effect). nih.govuniprot.org Antagonism of the V1a receptor in vascular smooth muscle cells blocks the AVP-stimulated Gq/11 protein pathway, inhibiting phospholipase C activation and preventing the vasoconstrictor response. nih.gov

Pathways in Cancer and Cell Proliferation: Although less specific to this compound itself, related fused thienopyrimidine compounds have been shown to exert potent anti-cancer effects by modulating cellular pathways critical for cell division. For example, certain 5,6,7,8-tetrahydrobenzo nih.govmoldb.comthieno[2,3-d]pyrimidine (B153573) derivatives act as microtubule targeting agents. mdpi.com They bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. mdpi.com Other related derivatives have been designed to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation in many cancers. researchgate.net

Investigational Biological Applications as Lead Compounds

The thienoazepine scaffold is a versatile template for the generation of lead compounds in various therapeutic areas. chemrxiv.org

The development of thienoazepine derivatives as potent vasopressin receptor antagonists is a prime example of their role in drug discovery. nih.gov The ability to systematically modify the scaffold and study structure-activity relationships allowed researchers to optimize potency and selectivity, culminating in a clinical candidate. nih.gov Furthermore, related fused thieno-heterocyclic systems, such as the tetrahydrobenzo nih.govmoldb.comthieno[2,3-d]pyrimidines, have served as lead structures in the discovery of novel anticancer agents that target microtubule dynamics and overcome common drug resistance mechanisms. mdpi.com These examples underscore the value of the thienoazepine core and its analogs as a starting point for developing new therapeutic entities. chemrxiv.orgurfu.ru

Potent and selective ligands are invaluable tools for elucidating the physiological and pathophysiological roles of their biological targets. The development of thieno[3,2-b]azepine-based AVP antagonists has provided researchers with chemical probes to study the vasopressin system. nih.gov These tool compounds can be used in vitro and in vivo to investigate the downstream consequences of V1 and V2 receptor blockade in various models of disease, helping to validate these receptors as therapeutic targets and to explore new potential indications for their antagonists.

Potassium Ion Channel Opening Activity

The direct potassium ion channel opening activity of this compound has not been extensively documented in publicly available research. While some related heterocyclic compounds, such as certain p-phenylenediamine (B122844) derivatives of the isomeric 5,6,7,8-tetrahydro-4H-thieno[3,4-c]azepine, have been investigated as potassium channel regulators, this does not appear to be the primary mechanism of action for this compound and its key derivatives. oup.com The main body of research on the biological activities of this compound derivatives points towards a different molecular target.

The predominant mechanism responsible for the pharmacological effects of this class of compounds is the antagonism of arginine vasopressin (AVP) receptors.

Antihypertensive Activity Studies (e.g., in rat models)

The antihypertensive effects of this compound derivatives are primarily attributed to their potent antagonism of the vasopressin V1a receptor. By blocking this receptor, these compounds inhibit AVP-induced vasoconstriction, leading to a reduction in blood pressure.

Studies in animal models, such as spontaneously hypertensive rats (SHR), have been instrumental in demonstrating this activity. For instance, derivatives of this compound have shown the ability to antagonize AVP-induced hypertension when administered intravenously. nih.gov The blockade of V1 receptors in vascular smooth muscle cells prevents the signaling cascade that leads to increased peripheral resistance and elevated blood pressure.

Research on various vasopressin antagonists in rat models of hypertension has consistently shown a significant reduction in systolic blood pressure. While specific data for the parent compound is limited, the effects of potent derivatives illustrate the therapeutic potential of this scaffold.

Table 1: Effect of Vasopressin Antagonism on Systolic Blood Pressure in Hypertensive Rat Models

Treatment Group Animal Model Baseline Systolic BP (mmHg) Post-treatment Systolic BP (mmHg) Percentage Change
Vehicle Control Spontaneously Hypertensive Rat 185 ± 10 182 ± 11 -1.6%
Vasopressin Antagonist (Generic) Spontaneously Hypertensive Rat 189 ± 2 178 ± 5 -5.8% nih.gov
L-NAME-induced Hypertensive Rat Wistar Rat 153 ± 5 160 ± 6 (w/o treatment) +4.6%

This table presents illustrative data from studies on vasopressin antagonists in hypertensive rat models to demonstrate the typical magnitude of effect. Data is compiled from representative studies and may not reflect the effects of this compound itself.

Diuretic Effects (e.g., in rat models)

The diuretic activity of this compound derivatives is mediated by the antagonism of the vasopressin V2 receptor, which is predominantly located in the collecting ducts of the kidneys. AVP binding to the V2 receptor normally promotes water reabsorption by stimulating the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells.

By blocking the V2 receptor, these compounds prevent this AVP-induced water reabsorption, leading to an increase in free water excretion, a phenomenon known as aquaresis. This results in increased urine volume and a decrease in urine osmolality, without significantly affecting electrolyte excretion (natriuresis). nih.gov

Studies in normally hydrated and water-loaded rats have confirmed the diuretic effect of V2 receptor antagonists derived from the thienoazepine scaffold. nih.gov Following oral administration, these compounds have been shown to produce a significant and dose-dependent increase in urine output.

Table 2: Diuretic Effects of a Vasopressin V2 Receptor Antagonist in a Rat Model

Treatment Group Urine Volume (mL/3h) Change from Vehicle Urine Osmolality (mOsm/kg H₂O) Change from Vehicle
Vehicle Control 1.5 ± 0.3 - 1500 ± 200 -

This table provides representative data on the effects of a V2 receptor antagonist in a rat model to illustrate the aquaretic properties. The data is based on findings from studies on potent vasopressin antagonists. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights into Ring Expansion Reactions

The synthesis of the azepine ring fused to a thiophene (B33073) core can be complex. Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies.

While specific DFT studies detailing the mechanism of ring expansion to form 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine are not prominent in the literature, the principles of such analyses can be understood from studies on related heterocyclic systems. For instance, DFT calculations have been employed to study the acid-promoted cyclization of 2-alkylsubstituted semicarbazones, revealing a low activation barrier for the cyclization step. mdpi.com In this study, the polarizable continuum model (PCM) was used to simulate solvent effects, and the calculations showed that the reaction is thermodynamically favorable in acetonitrile. mdpi.com Another study used DFT at the B3LYP/6-311++G(d,p) level to investigate the intramolecular [3+2] cycloaddition of a nitrile oxide-heterocycle system, which correctly predicted the experimentally observed stereoisomer to be the more kinetically and thermodynamically favored product. rsc.org

Mechanistic proposals for azepine ring formation have also been explored through molecular orbital calculations, such as the PM3 method, to investigate intramolecular thermal ene reactions. These studies suggest that such reactions proceed in a concerted manner. capes.gov.br For a ring expansion reaction leading to a thienoazepine, DFT could be used to:

Model the starting material (e.g., a thienopyridine derivative) and the ring-expanded product.

Identify potential transition states for the proposed rearrangement mechanism.

Calculate the activation energy barriers for each step to determine the most probable reaction pathway.

Analyze the electronic properties along the reaction coordinate to understand the nature of bond breaking and formation.

Such a computational approach provides a theoretical foundation for optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Comparative Molecular Field Analysis (CoMFA))

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are crucial in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the 3D properties of molecules.

Direct QSAR or CoMFA studies on this compound derivatives are not extensively documented. However, research on structurally related thieno-fused heterocycles demonstrates the application of these methods. For example, 3D-QSAR studies have been successfully applied to a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives acting as Lysine Specific Demethylase 1 (LSD1) inhibitors. nih.govrsc.org These models, which exhibited good statistical significance and predictive power, provided contour maps that helped identify key structural features for inhibitory activity. nih.govrsc.org

Similarly, a 3D-QSAR study on thieno[2,3-d] chemrxiv.orgchemrxiv.orgacs.orgtriazine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) revealed the structural requirements for high cytotoxic activity. nih.gov The insights from the CoMFA and CoMSIA contour maps guided the design of more potent inhibitors. nih.gov Research on thieno[3,2-d]pyrimidines as cholesterol inhibitors also utilized 2D and 3D-QSAR models to elucidate the structural basis of their biological activity. researchgate.net

The general workflow for a QSAR study on thieno[3,2-c]azepine derivatives would involve:

Data Set Preparation: Compiling a series of thieno[3,2-c]azepine analogs with experimentally measured biological activities.

Molecular Modeling and Alignment: Generating 3D structures of all compounds and aligning them based on a common scaffold.

Field Calculation: Computing steric and electrostatic fields (for CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (for CoMSIA).

Statistical Analysis: Using Partial Least Squares (PLS) regression to build a mathematical model correlating the field values with biological activity.

Model Validation: Assessing the statistical quality and predictive ability of the model using techniques like cross-validation and external test sets.

The resulting contour maps would indicate regions where modifications to the this compound scaffold would likely enhance or diminish biological activity.

Table 1: Examples of 3D-QSAR Studies on Related Thieno-Fused Heterocyclic Systems

ScaffoldTargetQSAR ModelsKey Findings from Contour MapsReference
Thieno[3,2-b]pyrrole-5-carboxamideLSD1CoMFA, CoMSIAIdentified regions where bulky, electropositive, and hydrophobic groups improve inhibitory activity. nih.govrsc.org
Thieno[2,3-d] chemrxiv.orgchemrxiv.orgacs.orgtriazineEGFRPharmacophore, 3D-QSARRevealed binding modes comparable to known inhibitors and highlighted key interaction points. nih.gov
Thieno[3,2-d]pyrimidine (B1254671)Cholesterol Inhibition2D-QSAR, 3D-QSARElucidated structural properties required for activity against cholesterol. researchgate.net

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target at the atomic level.

While specific docking studies featuring the this compound core are limited, numerous studies on analogous scaffolds highlight the utility of this approach. These studies help in predicting binding conformations, identifying key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and pi-stacking), and estimating binding affinities.

For instance, molecular docking of 5,6,7,8-tetrahydrobenzo capes.gov.brgithub.comthieno[2,3-d]pyrimidine (B153573) derivatives into the colchicine (B1669291) binding site of tubulin successfully predicted their binding mode and helped explain their potent microtubule depolymerizing activities. nih.gov Similarly, docking simulations of novel azepine derivatives based on a quinazolinone moiety into the active sites of microbial proteins and the human SUFU/GLI-1 protein complex helped rationalize their observed antimicrobial and anticancer activities. nih.gov

The insights gained from these docking studies are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its affinity and selectivity for the target protein.

Table 2: Molecular Docking Studies on Structurally Related Thienoazepine Analogs and Thiophene Derivatives

Compound SeriesBiological TargetDocking SoftwarePredicted Key InteractionsReference
5,6,7,8-Tetrahydrobenzo capes.gov.brgithub.comthieno[2,3-d]pyrimidinesTubulin (Colchicine Site)Not SpecifiedOverlap with A and C rings of colchicine; hydrogen bonding. nih.gov
Azepines based on quinazolinoneSUFU/GLI-1 proteinMolegro Virtual Docker (MVD)Hydrogen bonds and hydrophobic interactions with key residues. nih.gov
Thieno[2,3-d]pyrimidine-based lumiogensCDK-2Not SpecifiedStrong binding affinity (-9.6 kcal/mol) indicating potential as a CDK-2 inhibitor. researchgate.net
Thieno[3,2-b]pyrrole-5-carboxamide derivativesLSD1Not SpecifiedDocking poses were used as the basis for 3D-QSAR model development; identified key binding modes. nih.govrsc.org

Conformational Analysis of the Azepine Ring System

The seven-membered azepine ring is a flexible system that can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation of the this compound ring system is critical as it dictates the three-dimensional arrangement of its substituents, which in turn influences its binding to biological targets.

For the thieno[3,2-c]azepine system, a computational analysis would typically involve:

A systematic or stochastic search of the conformational space to find all possible low-energy geometries.

Optimization of these geometries using quantum mechanics (like DFT) or high-level molecular mechanics force fields.

Calculation of the relative energies of the conformers to identify the most populated states at a given temperature.

Analysis of key geometrical parameters like bond lengths, bond angles, and dihedral angles that define the shape of the azepine ring.

Understanding the conformational preferences of the thieno[3,2-c]azepine core is essential for designing derivatives that can adopt the optimal geometry for binding to a specific receptor.

Retrosynthetic Analysis through Computational Approaches (e.g., AiZynthfinder)

The application of tools like AiZynthFinder is particularly valuable for complex heterocyclic scaffolds like this compound. chemrxiv.orgchemrxiv.org A computational retrosynthetic analysis for this target molecule would proceed by identifying key disconnections. A logical approach would involve breaking the bonds of the azepine ring, as the thiophene ring often serves as a stable starting point.

A hypothetical retrosynthetic analysis for this compound might propose the following disconnections:

C-N Bond Disconnection: A primary disconnection could be one of the C-N bonds within the azepine ring, leading back to a functionalized thiophene precursor. For example, disconnecting the C4-N5 bond could lead to a precursor like 3-(2-aminoethyl)thiophene-2-carbaldehyde or a related derivative that could be cyclized in a forward synthesis.

Ring-Closing Metathesis (RCM) Precursor: Another strategy would be to disconnect two C-C bonds, suggesting a precursor like a di-alkenyl substituted thiophene that could undergo RCM to form the seven-membered ring.

Pictet-Spengler or Bischler-Napieralski Type Reactions: The analysis might suggest precursors suitable for classical ring-forming reactions, such as a thienylethylamine derivative that could undergo condensation and cyclization.

AiZynthFinder would explore thousands of such potential pathways, scoring them based on the likelihood of the individual reaction steps and the commercial availability of the precursors. nih.gov This provides chemists with a ranked list of plausible synthetic routes, accelerating the "Make" phase of the drug discovery cycle. nih.govadvancechemjournal.comfrontiersin.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine, ¹H-NMR spectroscopy would be used to identify the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling.

Although specific experimental data for this compound is not available in the cited search results, a theoretical ¹H-NMR spectrum would be expected to show distinct signals corresponding to:

Thiophene (B33073) Protons: Two signals in the aromatic region, characteristic of the two protons on the thiophene ring. Their chemical shifts and coupling constant would confirm the 3,2-c fusion.

Azepine Ring Protons: A series of signals in the aliphatic region corresponding to the four methylene (B1212753) (CH₂) groups of the tetrahydroazepine ring. The protons on the carbon adjacent to the nitrogen (C5) and the benzylic-type position (C4) would likely appear as distinct triplets, assuming free rotation. The protons at C7 and C8 would also show characteristic multiplets.

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be dependent on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., FAB, ESI-MS)

Mass spectrometry (MS) is critical for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The molecular formula for this compound is C₈H₁₁NS, corresponding to a monoisotopic mass of approximately 153.06 Da.

Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for this type of molecule. Predicted mass spectrometry data for the hydrochloride salt of the compound indicates several possible adducts that would be observed. chemrxiv.org

Predicted Mass-to-Charge Ratio (m/z) for Adducts of this compound

AdductPredicted m/z
[M+H]⁺154.06850
[M+Na]⁺176.05044
[M+K]⁺192.02438
[M+NH₄]⁺171.09504

This interactive table presents predicted mass spectrometry data. chemrxiv.org

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement, which helps to distinguish the compound from isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected to confirm key structural features. While a specific spectrum is not available in the search results, typical vibrational frequencies for its functional groups include:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the azepine ring.

C-H Stretch (Aromatic/Thiophene): Absorption bands typically above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹).

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹) from the CH₂ groups of the azepine ring.

C=C Stretch: Absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the thiophene ring.

C-N Stretch: An absorption band in the 1350-1000 cm⁻¹ region.

X-Ray Crystallography for Absolute Configuration and Regioselectivity Determination

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique would unambiguously confirm the [3,2-c] regiochemistry of the fused ring system and provide detailed information on bond lengths, bond angles, and the conformation of the seven-membered azepine ring (e.g., chair vs. boat conformation).

For this technique, a suitable single crystal of this compound or a solid derivative (like its hydrochloride salt) would need to be grown and diffracted using an X-ray source. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the complete molecular structure can be determined. There are no publicly available crystallographic reports for this specific compound in the provided search results.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation (e.g., HPLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating enantiomers if the molecule is chiral.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining chemical purity. A sample of this compound would be injected onto a column (typically a reverse-phase C18 column) and eluted with a solvent mixture (e.g., acetonitrile/water). A detector (e.g., UV-Vis) would detect the compound as it elutes, and the purity would be calculated based on the area of the product peak relative to any impurity peaks.

Chiral HPLC: Since the molecule is not inherently chiral, enantiomeric separation would only be relevant for derivatives that possess a stereocenter. If a chiral derivative were synthesized, a specialized chiral stationary phase (CSP) would be used in HPLC to separate the two enantiomers.

Vendor information for related compounds, such as 5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepin-4-one, indicates that HPLC and LC-MS (Liquid Chromatography-Mass Spectrometry) are standard analytical methods for purity and identity confirmation. nih.gov

Other Spectroscopic Methods for Confirming Structural Identity

Beyond the primary techniques, other spectroscopic methods can provide complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the thieno[3,2-c] chromophore, resulting from π-π* transitions within the fused aromatic system.

¹³C-NMR Spectroscopy: This technique complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. The spectrum would confirm the presence of eight distinct carbon signals: two for the thiophene ring in the aromatic region and six for the saturated carbons of the azepine ring in the aliphatic region.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity

The advancement of therapeutic applications for 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is intrinsically linked to the development of efficient and selective synthetic methodologies. Future research should prioritize the creation of novel synthetic pathways that offer improvements in yield, scalability, and control over regiochemistry.

Key areas for future synthetic exploration include:

Regioselective Cyclization Reactions: Achieving precise control over the annulation of the azepine ring to the thiophene (B33073) core is critical for selectively producing the [3,2-c] isomer. Future work could explore intramolecular cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, which have been utilized in the synthesis of related thieno[3,2-c]quinolines. bohrium.comeurekaselect.com The use of specific catalysts and directing groups will be crucial for ensuring high regioselectivity. researchgate.net

Novel Ring Expansion Strategies: The expansion of a smaller ring system, such as a thienopyridine, presents a viable route to the seven-membered azepine ring. One reported synthesis of a related thienoazepine involved a ring expansion from a 6,7-dihydro[3,2-c]pyridinium derivative. researchgate.net Further investigation into different ring expansion protocols, potentially mediated by photochemical or thermal activation, could lead to more efficient syntheses.

Synthetic StrategyPotential AdvantageRelevant Precedent/Concept
Convergent SynthesisIncreased overall yield and flexibility for diversification. nih.govLate-stage fragment coupling methodologies. nih.gov
Regioselective CyclizationPrecise control over the [3,2-c] isomeric form. researchgate.netBischler-Napieralski and Pictet-Spengler reactions on related systems. bohrium.comeurekaselect.com
Ring ExpansionAccess to the azepine ring from more readily available precursors.Ring expansion of thienopyridinium derivatives. researchgate.net

Exploration of Underinvestigated Biological Targets for Thienoazepine Derivatives beyond Current Findings

While some thienoazepine derivatives have been investigated for certain biological activities, a vast landscape of potential molecular targets remains unexplored for the this compound scaffold. Future research should aim to screen this compound and its derivatives against a diverse array of biological targets to uncover novel therapeutic applications.

Promising, yet underinvestigated, biological targets include:

Metabotropic Glutamate Receptors (mGluRs): Derivatives of the related tetrahydrothieno[2,3-c]pyridine scaffold have been identified as selective mGluR1 antagonists with potential for treating neuropathic pain. nih.gov Given the structural similarity, the this compound core could be a promising starting point for developing novel modulators of mGluRs.

Cytochrome P450 (CYP) Enzymes: Certain benzothieno[2,3-c]pyridine derivatives have shown potent inhibitory activity against CYP17, a key enzyme in androgen biosynthesis, making them of interest for the treatment of prostate cancer. nih.gov The thieno[3,2-c]azepine scaffold could be explored for its potential to inhibit CYP enzymes involved in cancer and other diseases.

Kinase Inhibition: The thienopyridine core is present in various kinase inhibitors. kuleuven.be Given that kinases are crucial targets in oncology and inflammatory diseases, screening a library of this compound derivatives against a panel of kinases could lead to the discovery of new and selective inhibitors. For instance, derivatives of thieno[3,2-d]pyrimidine (B1254671) have been developed as PI3K/mTOR dual inhibitors. nih.gov

Arginine Vasopressin (AVP) Receptors: Novel derivatives of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine have been synthesized and identified as potent AVP antagonists, with potential applications in treating conditions like hyponatremia. nih.gov This suggests that the [3,2-c] isomer may also interact with these receptors.

Advanced Computational Studies for Rational Design and Lead Optimization

To accelerate the discovery and development of potent and selective drug candidates based on the this compound scaffold, the integration of advanced computational techniques is essential. These methods can guide the design of new derivatives with improved pharmacological profiles. patsnap.com

Future computational research should focus on:

Structure-Based Drug Design (SBDD): Once a promising biological target is identified and its three-dimensional structure is known, SBDD techniques like molecular docking can be employed to predict the binding mode and affinity of thieno[3,2-c]azepine derivatives. researchgate.net This allows for the rational design of modifications to enhance target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of a series of thieno[3,2-c]azepine derivatives with their biological activity. patsnap.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the key structural features required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify novel thieno[3,2-c]azepine derivatives with the desired activity. researchgate.net

Scaffold Hopping and Fragment-Based Design: Computational approaches can facilitate "scaffold hopping," where the thieno[3,2-c]azepine core is replaced with other chemical moieties that maintain the essential pharmacophoric features. researchgate.net Fragment-based drug design can also be used to identify small molecular fragments that bind to the target, which can then be grown or linked to the thienoazepine scaffold. researchgate.net

Synthesis and Evaluation of Novel Thienoazepine Hybrids and Conjugates

The strategy of creating hybrid molecules by combining two or more pharmacophores into a single chemical entity is a promising approach to enhance therapeutic efficacy or to achieve dual-action drugs. nih.gov Future research should explore the synthesis and biological evaluation of novel hybrids and conjugates of this compound.

Potential avenues for the development of thienoazepine hybrids include:

Hybrids with Other Heterocyclic Scaffolds: The thienoazepine core could be linked to other biologically active heterocyclic systems, such as oxadiazoles (B1248032) or thiazolidinediones, which are known to possess a wide range of pharmacological activities. nih.gov This could result in compounds with synergistic or additive effects.

Conjugation to Known Drugs or Biomolecules: To improve targeting or to combine different mechanisms of action, the thienoazepine scaffold could be conjugated to existing drugs, peptides, or antibodies.

Hybrids with Natural Products: Natural products are a rich source of bioactive compounds. Creating hybrids of the thienoazepine core with natural product fragments could lead to novel compounds with unique biological profiles.

Hybrid StrategyRationaleExample of Combined Pharmacophore
Heterocyclic HybridsTo achieve synergistic or dual-action therapeutic effects. nih.govOxadiazole, Thiazolidinedione nih.gov
Drug ConjugatesTo improve drug targeting and delivery.Existing anticancer agents or antibodies.
Natural Product HybridsTo access novel chemical space and biological activities.Fragments of known bioactive natural products.

Methodological Advancements in Characterization for Complex Thienoazepine Structures

As more complex derivatives and hybrids of this compound are synthesized, the need for advanced analytical techniques for their unambiguous structural characterization becomes paramount. Future research should focus on the application and development of sophisticated characterization methodologies.

Key areas for methodological advancement include:

Advanced NMR Spectroscopy: While standard 1D and 2D NMR techniques are routine, more advanced methods may be necessary for complex structures. This includes the use of higher field magnets for increased resolution and sensitivity, as well as specialized pulse sequences for elucidating complex spin systems and stereochemistry. nih.gov The use of hyphenated techniques like LC-NMR can also aid in the analysis of complex reaction mixtures and metabolite identification. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of novel compounds. Advanced fragmentation techniques, such as tandem mass spectrometry (MS/MS), can provide valuable structural information about the connectivity of the molecule.

X-ray Crystallography: For definitive proof of structure, particularly the regiochemistry and stereochemistry of new derivatives, single-crystal X-ray diffraction analysis is the gold standard. Efforts should be made to obtain high-quality crystals of key thieno[3,2-c]azepine derivatives.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) can provide insights into the thermal stability of new compounds, which is an important property for potential drug candidates and materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine derivatives, and how can reaction yields be maximized?

  • Methodological Answer : High-yield synthesis typically involves refluxing azomethine intermediates in glacial acetic acid with DMSO as a catalyst, followed by precipitation using cold sodium chloride solution. For example, derivatives like 2-substituted pyrimidin-4(3H)-ones were synthesized with yields exceeding 80% under these conditions . Key parameters include reaction time (30–60 minutes), solvent choice (acetic acid), and purification via recrystallization from acetic acid.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard for structural confirmation. For instance, NMR resolves ring protons and substituent environments, while IR identifies functional groups like carbonyls (e.g., 4-keto derivatives show strong C=O stretches at ~1700 cm⁻¹) .

Q. What purification strategies are effective for isolating thienoazepine derivatives post-synthesis?

  • Methodological Answer : Precipitation with cold saline (0.1 M NaCl) followed by recrystallization from acetic acid is widely used. This method minimizes impurities from side reactions, as demonstrated in the isolation of compounds 4a–4s .

Advanced Research Questions

Q. How can computational docking studies be designed to evaluate the bioactivity of thienoazepine derivatives against neurodegenerative targets like acetylcholinesterase?

  • Methodological Answer : Molecular docking using software like AutoDock Vina or Schrödinger Suite can predict binding affinities. For example, 2-substituted derivatives were docked into the acetylcholinesterase active site, with scoring functions (e.g., binding energy ≤ -8 kcal/mol) used to prioritize compounds for in vitro testing . Validation via enzyme inhibition assays (e.g., Ellman’s method) is critical to confirm computational predictions .

Q. How should researchers address contradictions in pharmacological data, such as varying IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. To resolve this, replicate experiments under standardized protocols (e.g., OECD guidelines) and validate purity via HPLC. Linking results to theoretical frameworks (e.g., structure-activity relationships) can contextualize anomalies .

Q. What role does factorial design play in optimizing the synthesis of thienoazepine derivatives?

  • Methodological Answer : Factorial design identifies critical variables (e.g., temperature, solvent ratio) and their interactions. For example, a 2³ factorial design could test reflux time (30 vs. 60 min), acetic acid volume, and DMSO concentration to maximize yield while minimizing side products .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance the prediction of reaction kinetics for thienoazepine synthesis?

  • Methodological Answer : AI models trained on reaction datasets can predict optimal conditions (e.g., solvent selection, catalyst loading) by simulating heat/mass transfer dynamics. For instance, COMSOL’s CFD module can model reflux processes to identify temperature gradients affecting yield .

Key Considerations

  • Theoretical Frameworks : Anchor studies to established theories (e.g., ligand-receptor interactions for docking studies) to ensure methodological rigor .
  • Replication : Address data variability through standardized protocols and cross-lab validation .
  • Emerging Tools : Integrate AI and automation for high-throughput screening and process optimization .

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